3-Methyl-2(3H)-benzothiazolone

Descripción

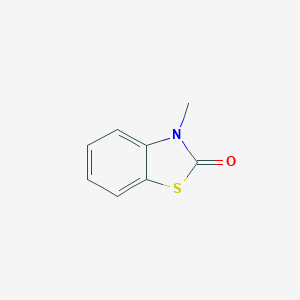

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMRJUHLKJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182167 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-62-1 | |

| Record name | 3-Methyl-2(3H)-benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2786-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 2 3h Benzothiazolone

Established Synthetic Routes and Mechanistic Considerations

The formation of 3-methyl-2(3H)-benzothiazolone can be approached through several well-documented multi-step synthetic routes, each with distinct mechanistic features.

A common strategy for synthesizing this compound involves a sequence of reactions starting from simpler, commercially available precursors.

The foundational step in many synthetic routes is the cyclization to form the benzothiazolone ring. One method involves the condensation of 2-aminothiophenol (B119425) with urea (B33335), which can be accelerated using microwave irradiation in solvent-free conditions. Another approach utilizes the reaction of an aniline (B41778) derivative with carbonyldiimidazole (CDI) in tetrahydrofuran (B95107) (THF) at elevated temperatures to yield the benzothiazolone skeleton. researchgate.net The successful formation of the carbonyl group in the benzothiazolone ring is often confirmed by the appearance of a characteristic peak around 170.00 ppm in 13C-NMR spectroscopy. researchgate.net

A different cyclization strategy starts with N-methylaniline, which is first converted to N-methyl-N-phenylthiourea by reacting it with a thiocyanate (B1210189) in the presence of concentrated hydrochloric acid. evitachem.com This thiourea (B124793) intermediate then undergoes bromination to form 3-methyl-2-iminobenzothiazole hydrobromide. evitachem.com The final cyclization to the desired product is achieved by treating this intermediate with hydrazine (B178648) hydrate (B1144303). evitachem.com

An improved method for preparing N-alkyl-2(3H)-benzothiazolone analogs involves the carbamoylation of an aniline followed by a Friedel-Crafts type ring closure of the resulting carbamoylsulfenyl chloride intermediate. oup.com This C-S bond formation can be effectively carried out in a protic acid medium like concentrated sulfuric acid. oup.com

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| 2-Aminophenol | Urea | - | 2(3H)-benzothiazolone | |

| Aniline derivative | Carbonyldiimidazole (CDI), THF | - | Benzothiazolone skeleton | researchgate.net |

| N-methylaniline | Thiocyanate, HCl | N-methyl-N-phenylthiourea | This compound | evitachem.com |

| Aniline | Carbamoylsulfenyl chloride | Carbamoylsulfenyl chloride intermediate | N-Alkyl-2(3H)-benzothiazolone | oup.com |

Once the 2(3H)-benzothiazolone core is formed, the introduction of a methyl group at the nitrogen atom (N-methylation) is a crucial step. This is typically achieved by reacting 2(3H)-benzothiazolinone with a methylating agent like dimethyl sulfate (B86663) in an aqueous alkaline medium. Another common methylating agent used is methyl iodide, often in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.netnih.gov

| Precursor | Methylating Agent | Base/Solvent | Product | Reference |

| 2(3H)-benzothiazolinone | Dimethyl sulfate | Aqueous alkaline media | This compound | |

| 2(3H)-benzothiazolinone | Methyl iodide | K2CO3/DMF | This compound | researchgate.netnih.gov |

The benzothiazolone ring can undergo electrophilic substitution reactions such as halogenation. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can be used to brominate the methyl group of this compound, which can then be used in further reactions like the formation of phosphonium (B103445) salts for Wittig reactions. nih.gov

The synthesis of functionalized derivatives of this compound often requires the preparation of specific intermediates.

A key intermediate, this compound-6-carbaldehyde, can be synthesized from this compound. chemicalbook.com One established method for this transformation is the Duff reaction. nih.gov This carbaldehyde is a valuable building block for creating more complex molecules. For example, it can undergo Claisen-Schmidt condensation with ketones like 2-acetylthiophene (B1664040) to form chalcone-like structures. researchgate.netmdpi.com This reaction is typically carried out in ethanol (B145695) with an aqueous base like potassium hydroxide (B78521). mdpi.comscispace.com The resulting product, for instance, (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone, is formed in high yield. researchgate.netmdpi.com

Synthesis of Specific Intermediates

This compound-7-carbaldehyde

The synthesis of this compound-7-carbaldehyde has been achieved through a multi-step pathway. researchgate.net One reported method involves the initial synthesis of the parent 2(3H)-benzothiazolone, followed by methylation and subsequent formylation. The key steps are outlined as follows:

A crucial step in this synthesis is the directed ortho-lithiation for the introduction of the formyl group at the C-7 position. nih.gov This regioselective functionalization is a key strategy for creating specific isomers. The Wittig reaction of this compound-7-carbaldehyde with appropriate phosphonium salts is a common method to produce various styryl derivatives. nih.gov

Table 1: Key Reagents and Conditions for the Synthesis of this compound-7-carbaldehyde researchgate.net

| Step | Reagents and Conditions | Yield |

| a | Methanol, Triethylamine (Et3N), reflux | 79% |

| b | 1 eq. n-Butyllithium (n-BuLi), -60 °C, then 1.6 eq. tert-Butyllithium (tert-BuLi), -80 to -40 °C, Dimethylformamide (DMF) -80 to -20 °C | 60% |

| c | 37% Hydrochloric acid (HCl), Ethanol (EtOH), reflux | 83% |

| d | Methyl iodide (CH3I), Potassium carbonate (K2CO3), Dimethylformamide (DMF), 35 °C | 84% |

Methyl-2(3H)-benzothiazolones (e.g., 4-Methyl-, 5-Methyl-, 7-Methyl-)

The synthesis of methyl-substituted 2(3H)-benzothiazolones depends on the position of the methyl group, with different strategies employed for each isomer. nih.gov

4-Methyl-2(3H)-benzothiazolone is synthesized via the acid hydrolysis of 2-bromo-4-methylbenzothiazole. nih.govresearchgate.netresearchgate.net This precursor is prepared through a sequence involving the reaction of o-toluidine (B26562) with ammonium (B1175870) thiocyanate and subsequent bromination. nih.gov

5-Methyl-2(3H)-benzothiazolone can be synthesized from 4-methyl-2-aminothiophenol using cyclizing agents like triphosgene. vulcanchem.com Another route involves the reaction of p-toluidine (B81030) with sodium polysulfide and carbon disulfide. nih.govresearchgate.net However, some synthetic routes starting from p-toluidine can lead to a mixture of 5-methyl and 7-methyl regioisomers that are difficult to separate. nih.gov

6-Methyl-2(3H)-benzothiazolone has been synthesized from 2-bromo-4-methylaniline. nih.gov An alternative method, avoiding the use of noxious reagents, proceeds from 2-bromo-6-methylbenzothiazole. nih.gov

Table 2: Synthetic Approaches for Methyl-2(3H)-benzothiazolones

| Compound | Starting Material | Key Reagents/Steps | Reference |

| 4-Methyl-2(3H)-benzothiazolone | 2-bromo-4-methylbenzothiazole | Acid hydrolysis (e.g., 37% HCl, 2-methoxyethanol, reflux) | nih.govresearchgate.net |

| 5-Methyl-2(3H)-benzothiazolone | 4-methyl-2-aminothiophenol | Triphosgene, triethylamine, chloroform | vulcanchem.com |

| 6-Methyl-2(3H)-benzothiazolone | 2-bromo-6-methylbenzothiazole | (a) NaNO₂, HBr, ClCH₂CH₂Cl; (b) 37% HCl, 2-methoxyethanol, reflux | nih.gov |

6-Amino-3-methyl-2(3H)-benzothiazolone

The synthesis of 6-amino-3-methyl-2(3H)-benzothiazolone is a key step for the preparation of various derivatives, particularly urea and thiourea analogs. The synthetic route starts from 2(3H)-benzothiazolone and involves three main steps:

Methylation: 2(3H)-benzothiazolone is methylated using dimethyl sulfate in an aqueous alkaline medium to yield this compound.

Nitration: The resulting this compound is nitrated with nitric acid to produce 3-methyl-6-nitro-2(3H)-benzothiazolone.

Reduction: The nitro group is then reduced to an amino group. This is achieved by reacting 3-methyl-6-nitro-2(3H)-benzothiazolone with stannous chloride (SnCl₂) in boiling ethanol to afford 6-amino-3-methyl-2(3H)-benzothiazolone.

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed, the broader field of benzothiazole (B30560) synthesis has seen significant advancements in environmentally benign methodologies. These approaches often focus on the use of greener solvents, reusable catalysts, and milder reaction conditions. mdpi.comnih.gov

For instance, the condensation of 2-aminothiophenols with aldehydes, a common method for forming the benzothiazole ring, has been achieved using water as a solvent and reusable catalysts like samarium triflate. organic-chemistry.org Other green methods include visible-light-promoted synthesis and the use of catalysts like H₂O₂/HCl in ethanol at room temperature. mdpi.com A reported green synthesis of a Schiff base derivative of this compound highlights the applicability of these principles to its derivatives. researchgate.net The synthesis of 3H-benzothiazole-2-thione, a related structure, has been reported using o-iodoaniline derivatives and carbon disulfide with cesium carbonate and tetramethyl ammonium bromide, which is described as a cleaner and greener method. researchgate.net These general green strategies for benzothiazole formation could potentially be adapted for the synthesis of this compound and its derivatives.

Derivatization Strategies and Functionalization of the Core Structure

The this compound core is a versatile scaffold for the synthesis of a wide range of derivatives, primarily through reactions at the aromatic ring and the nitrogen atom.

Synthesis of Styryl-2(3H)-benzothiazolone Analogs

Styryl-2(3H)-benzothiazolone analogs are commonly synthesized via the Wittig reaction. nih.govresearchgate.net This reaction involves the coupling of a benzothiazolone-derived phosphonium ylide with an appropriate aldehyde, or conversely, a benzothiazolone-carbaldehyde with a benzylphosphonium ylide. nih.gov

The synthesis of (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, for example, can be achieved by the Wittig reaction between this compound-6-carbaldehyde and (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide. nih.govmdpi.comresearchgate.net The phosphonium salts themselves are typically prepared from the corresponding methyl-2(3H)-benzothiazolones through bromination with N-Bromosuccinimide (NBS) followed by reaction with triphenylphosphine (B44618) (PPh₃). nih.gov

Another related reaction for creating a similar α,β-unsaturated carbonyl system is the Claisen-Schmidt condensation. For instance, (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone was synthesized by the condensation of this compound-6-carbaldehyde with 2-acetylthiophene in the presence of aqueous potassium hydroxide. mdpi.com

Formation of Urea and Thiourea Derivatives

Urea and thiourea derivatives of this compound are primarily synthesized from the key intermediate, 6-amino-3-methyl-2(3H)-benzothiazolone. The final step involves the reaction of this amino compound with various alkyl or aryl isocyanates or isothiocyanates in a suitable solvent like tetrahydrofuran at room temperature. researchgate.net This reaction provides a straightforward method to introduce a wide variety of substituents at the 6-position of the benzothiazolone ring, leading to a library of urea and thiourea derivatives.

Table 3: General Scheme for the Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product |

| 6-Amino-3-methyl-2(3H)-benzothiazolone | R-N=C=O (Isocyanate) | 3-Methyl-6-(substituted-urea)-2(3H)-benzothiazolone |

| 6-Amino-3-methyl-2(3H)-benzothiazolone | R-N=C=S (Isothiocyanate) | 3-Methyl-6-(substituted-thiourea)-2(3H)-benzothiazolone |

Synthesis of Chalcone (B49325) Derivativesresearchgate.netucl.ac.be

Chalcones derived from this compound are typically synthesized via the Claisen-Schmidt condensation, a type of aldol (B89426) condensation. researchgate.netmdpi.com This reaction involves the condensation of a substituted acetophenone (B1666503) or carbaldehyde derivative of this compound with an appropriate aromatic aldehyde or ketone. researchgate.netmdpi.comresearchgate.netmdpi.com The reaction can be catalyzed by either a base or an acid. mdpi.com

The synthesis of (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone serves as a representative example. It is prepared by the condensation of 3-methyl-6-acetyl-2(3H)-benzothiazolone and 3,4,5-trimethoxybenzaldehyde. mdpi.com

Base-Catalyzed Method : The condensation is carried out in ethanol with the addition of aqueous potassium hydroxide (KOH). mdpi.commdpi.com The mixture is stirred at room temperature, leading to the precipitation of the product. mdpi.commdpi.com

Acid-Catalyzed Method : An alternative method uses thionyl chloride (SOCl₂) in absolute ethanol as a convenient substitute for gaseous HCl. mdpi.com

The choice of catalyst can influence the reaction yield, as demonstrated in the synthesis of various chalcone derivatives.

Table 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Chalcone Product | Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone | 3-methyl-6-acetyl-2(3H)-benzothiazolone | 3,4,5-trimethoxybenzaldehyde | 10% aq. KOH, EtOH, rt, 6h | 67 | mdpi.com |

| (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone | 3-methyl-6-acetyl-2(3H)-benzothiazolone | 3,4,5-trimethoxybenzaldehyde | SOCl₂/EtOH | 89 | mdpi.com |

The structures of the resulting chalcones are confirmed using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy. researchgate.netmdpi.com

Schiff Base Formationresearchgate.net

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily formed from this compound derivatives. researchgate.netbas.bg The synthesis typically involves the condensation of an amino-substituted or a carbonyl-substituted benzothiazolone with an aldehyde or a primary amine, respectively. researchgate.netcolab.ws

One common pathway involves the reaction of 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde (B1279658) with various primary aromatic amines. colab.ws Modern, eco-friendly methods have been developed for this transformation. For example, the use of the ionic liquid triethylammonium (B8662869) acetate (B1210297) [TEAA] as both a solvent and catalyst at 80°C under ultrasonic irradiation provides high yields and short reaction times. colab.ws

A more conventional method involves refluxing the reactants in absolute ethanol with a catalytic amount of glacial acetic acid. researchgate.net

Table 3: Examples of Schiff Base Synthesis from this compound Derivatives

| Reactant 1 | Reactant 2 | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | Naphthalen-1-amine | Ultrasonic irradiation (23 min), EtOH | 65 | sciforum.net |

| 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde | 4-Amino-5-chloro-2-hydroxyphenol | Ultrasonic irradiation (32 min), EtOH | 54 | sciforum.net |

| 6-Amino-3-methyl-2(3H)-benzothiazolone | 2-Cyanobenzaldehyde | Reflux, absolute EtOH, glacial acetic acid | 69 | researchgate.net |

The formation of the imine bond is confirmed by the appearance of a characteristic signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal. sciforum.netsciforum.net

Hydrazone Derivatives and Related Compoundssmolecule.comresearchgate.net

Hydrazone derivatives of this compound, most notably 3-methyl-2-benzothiazolinone hydrazone (MBTH), are important analytical reagents. smolecule.com The synthesis can be achieved through several routes.

One method involves the condensation of 2(3H)-benzothiazolone or its 3-methyl derivative with a hydrazine derivative. smolecule.comevitachem.com The reaction to form MBTH hydrochloride is often conducted under acidic conditions using hydrochloric acid. smolecule.com

A detailed multi-step synthesis starting from N-methylaniline has also been reported: evitachem.comgoogle.com

Thiourea Formation : N-methylaniline reacts with a thiocyanate in the presence of hydrochloric acid to form N-methyl-N-phenylthiourea. evitachem.comgoogle.com

Bromination and Cyclization : The thiourea intermediate is treated with bromine, which results in the formation of 3-methyl-2-iminobenzothiazole hydrobromide. evitachem.comgoogle.com

Hydrazone Formation : The final step is the reaction of the iminobenzothiazole intermediate with hydrazine hydrate to yield 3-methyl-2-benzothiazolinone hydrazone. evitachem.comgoogle.com

Furthermore, more complex hydrazone derivatives can be synthesized. For example, new benzothiazole-hydrazone derivatives are prepared by reacting a hydrazide intermediate, such as S-(5-methoxybenzothiazol-2-yl) hydrazinecarbothioate, with an appropriate heterocyclic aldehyde in refluxing ethanol with a catalytic amount of acetic acid. nih.gov

Oxadiazole-Substituted Benzothiazolonesmdpi.com

The synthesis of benzothiazolones substituted with a 1,3,4-oxadiazole (B1194373) ring involves a multi-step pathway starting from a 2(3H)-benzothiazolone core. mdpi.com While the specific literature example starts with an N-unsubstituted benzothiazolone, the N-methyl group of this compound would be retained throughout the synthesis.

The general synthetic route proceeds as follows: mdpi.com

Alkylation : The nitrogen of the benzothiazolone ring is first alkylated. In the case of this compound, this position is already methylated. The synthesis would therefore start with a precursor like 2-(3-methyl-2-oxo-benzothiazolin-3-yl)acetic acid. A related synthesis starts by reacting 2(3H)-benzothiazolone with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to yield ethyl 2-(2-oxobenzothiazolin-3-yl)acetate. mdpi.com

Hydrazide Formation : The ester is then converted to the corresponding acetohydrazide by reacting it with hydrazine hydrate. mdpi.com

Cyclization to Oxadiazole : The final step is the cyclization of the acetohydrazide with a substituted aromatic acid using a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions. This reaction forms the 1,3,4-oxadiazole ring, yielding the final product. mdpi.com

This methodology allows for the creation of a library of compounds by varying the aromatic acid used in the final step. mdpi.com

Table 4: Examples of 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one Derivatives

| Aryl Substituent (on Oxadiazole ring) | Yield (%) | Melting Point (°C) |

|---|---|---|

| o-Tolyl | 89.7 | 187-189 |

| m-Tolyl | 87.4 | 146-148 |

Data adapted from a general synthesis of oxadiazole-substituted benzothiazolones. mdpi.com

Stereoselectivity in Synthesis and Control Mechanismsnih.gov

Stereoselectivity is a critical aspect in the synthesis of certain this compound derivatives, particularly those containing a carbon-carbon double bond, such as styryl derivatives and chalcones.

In the case of chalcones synthesized via the Claisen-Schmidt condensation, the reaction typically yields the thermodynamically more stable (E)-isomer as the major product. mdpi.commdpi.com

For the synthesis of styryl-benzothiazolones, the Wittig reaction is a key method where stereoselectivity can be controlled to some extent. The synthesis of (Z)-3-methyl-7-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone has been achieved via the Wittig reaction between this compound-7-carbaldehyde and (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide. nih.gov Research has shown that different Wittig reaction pathways can yield similar E/Z stereoselectivity. nih.govresearchgate.net

Table 5: Comparison of Stereoselectivity in the Synthesis of Styryl-Benzothiazolones via Wittig Reaction

| Compound | Synthetic Path | E/Z Ratio | Reference |

|---|---|---|---|

| 3-Methyl-7-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone | Path A | 25:75 | nih.gov |

Path A involves the reaction of a phosphonium salt derived from the benzothiazolone with an aldehyde. Path B involves the reaction of a benzothiazolone-carbaldehyde with a benzyl-derived phosphonium salt. nih.gov

The control over the E/Z isomer ratio is crucial as different stereoisomers can exhibit distinct biological activities. The separation and characterization of these isomers are typically performed using chromatographic and spectroscopic techniques.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Methyl-2(3H)-benzothiazolone. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and 2D techniques, researchers can map the connectivity and chemical environment of each atom in the molecule. researchgate.net

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons and the N-methyl protons are observed in distinct regions.

The N-methyl group (N-CH₃) typically appears as a sharp singlet in the aliphatic region of the spectrum, as it has no adjacent protons to couple with. The four protons on the benzene (B151609) ring produce a more complex pattern in the aromatic region. Due to their different chemical environments and spin-spin coupling interactions with neighboring protons, they appear as a series of multiplets, doublets, or triplets. The exact chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position on the benzothiazole (B30560) ring system. researchgate.net

Table 1: Representative ¹H NMR Data for this compound Note: Data is representative and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.00 - 7.50 | Multiplet (m) |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. For this compound, the spectrum shows distinct signals for the methyl carbon, the six aromatic carbons, and the carbonyl carbon. A characteristic peak appearing around 170.0 ppm is a definitive indicator of the carbonyl (C=O) carbon within the benzothiazolone skeleton. researchgate.net The N-methyl carbon appears at the high-field (lower ppm) end of the spectrum, while the six aromatic carbons, being in different electronic environments, give rise to separate signals in the aromatic region.

Table 2: Representative ¹³C NMR Data for this compound Note: Data is representative and may vary based on solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

|---|---|

| C2 (C=O) | ~170.0 |

| C3a, C7a (Aromatic) | 125.0 - 138.0 |

| C4, C5, C6, C7 (Aromatic) | 110.0 - 128.0 |

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods used to establish the complete structural connectivity of this compound, especially for unambiguously assigning the signals of the aromatic protons and carbons. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show which aromatic protons are adjacent to each other on the benzene ring, helping to trace the proton sequence around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is used to definitively assign the carbon signals for the protonated aromatic carbons (C4, C5, C6, C7) and the N-methyl group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₈H₇NOS, the theoretical monoisotopic mass can be calculated with high precision. HR-MS analysis confirms this exact mass, distinguishing it from other potential compounds that may have the same nominal mass. For example, in the analysis of the closely related 3-Methyl-1,3-benzothiazole-2(3H)-thione (C₈H₇NS₂), HR-MS data is presented by comparing the calculated and found mass: m/z [M+H]⁺ calcd for C₈H₇NS₂: 182.0093; found: 182.0091. thieme-connect.com A similar approach is used to confirm the identity of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure.

For this compound (Molecular Weight: 165.21 g/mol ), the EI-MS spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 165. Common fragmentation pathways for such structures include the loss of neutral fragments. Expected fragment ions could include:

[M - CH₃]⁺: Loss of the methyl radical (15 Da), resulting in a peak at m/z 150.

[M - CO]⁺˙: Loss of a neutral carbon monoxide molecule (28 Da), leading to a peak at m/z 137.

These characteristic fragmentation patterns provide corroborating evidence for the molecular structure determined by NMR.

Infrared (IR) Spectroscopy

For instance, in various synthetic chalcones derived from this compound, the lactam and ketone carbonyl (C=O) stretching bands are prominent features. In one derivative, (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone, the cyclic and ketone C=O stretching bands are observed at approximately 1656 cm⁻¹ and 1644 cm⁻¹, respectively. mdpi.com Another derivative, (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone, shows its lactam and ketone C=O stretching bands at about 1640 cm⁻¹ and 1670 cm⁻¹. mdpi.comresearchgate.net For a series of 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, the C=O stretch is consistently recorded in the range of 1671-1682 cm⁻¹. mdpi.com These findings underscore the utility of IR spectroscopy in verifying the integrity of the core benzothiazolone structure during synthetic modifications.

Table 1: Representative IR Absorption Bands for this compound Derivatives

| Derivative | C=O Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |

|---|---|---|---|

| (E)-3-methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone | 1656, 1644 | 1125 (C-O-C) | mdpi.com |

| (E)-3-methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone | ~1670, ~1640 | N/A | mdpi.com |

| 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one | 1682 | 3057 (Ar-H), 2988 (C-H), 1592 (C=C) | mdpi.com |

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing definitive information on molecular structure and packing.

For this compound, single-crystal X-ray diffraction studies have successfully determined its crystal structure. Research has shown that its crystals belong to the orthorhombic crystal system with the space group Pbca. chemicalbook.com This level of detailed structural information is critical for understanding its solid-state properties.

This technique is also frequently applied to derivatives to confirm their precise molecular geometry. For example, single-crystal X-ray analysis was used to unambiguously assign the E/Z conformation of newly synthesized styryl-2(3H)-benzothiazolone analogs. nih.govresearchgate.net In another study on a 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one derivative, X-ray crystallography revealed a monoclinic crystal system with a space group of C2/c and provided detailed bond lengths and angles. mdpi.com

Table 2: Crystallographic Data for this compound and a Derivative

| Compound | Crystal System | Space Group | Key Parameters | Reference |

|---|---|---|---|---|

| This compound | Orthorhombic | Pbca | N/A | chemicalbook.com |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Research on novel benzothiazolone derivatives has involved comparisons between single-crystal and powder X-ray analyses to fully characterize the compounds in their solid state. researchgate.net This comparison helps to ensure that the structure determined from a single crystal is representative of the bulk material.

Single-Crystal X-ray Diffraction

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used analytical technique for monitoring the progress of chemical reactions. In the synthesis of numerous derivatives of this compound, TLC is routinely mentioned as the method of choice for tracking the consumption of starting materials and the formation of products. researchgate.netdiva-portal.orgnih.gov

Researchers typically use silica (B1680970) gel plates (e.g., Kieselgel 60 F254) as the stationary phase. mdpi.commdpi.comresearchgate.net The selection of the mobile phase, or eluent, is critical for achieving good separation. Various solvent systems have been reported for this class of compounds, demonstrating the technique's versatility.

Table 3: Reported TLC Systems for Monitoring Reactions of Benzothiazolone Derivatives

| Stationary Phase | Eluent System (v/v) | Application | Reference |

|---|---|---|---|

| Silica gel plates (Kieselgel 60 F254) | Hexane/Acetone (2:1) | Monitoring synthesis of chalcone (B49325) derivatives | mdpi.commdpi.comresearchgate.net |

| Silica gel | n-Hexane/Ethyl acetate (B1210297) (3:1) | Monitoring synthesis of imine derivatives | |

| Silica gel | Ethyl acetate/Heptane (1:1) | Assessing product purity | diva-portal.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems. For 3-Methyl-2(3H)-benzothiazolone and its derivatives, DFT calculations, particularly using the B3LYP functional, have been employed to predict a range of molecular properties with a high degree of accuracy.

Molecular Geometry Optimization

Computational studies on analogous benzothiazole (B30560) derivatives, using methods like B3LYP/6-311G(d,p), have established typical bond lengths and angles within the benzothiazole core. mdpi.com For example, in a computational study of various benzothiazole derivatives, the bond lengths and angles were found to be largely consistent across the series, with minor variations attributable to the different substituent groups. researchgate.net These studies suggest that the geometry of the benzothiazole ring in this compound would be similar, with the methyl group at the N3 position influencing the local geometry.

Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Derivative (Note: This table is illustrative and based on data for a related benzothiazole derivative, not this compound itself.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.405 | C1-C2-C3 | 120.1 |

| C2-C3 | 1.391 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.394 | C3-C4-C5 | 119.8 |

| C4-C5 | 1.415 | C4-C5-C6 | 120.2 |

| C5-C6 | 1.400 | C5-C6-C1 | 120.0 |

Vibrational Wavenumber Analysis

Vibrational spectroscopy, in conjunction with DFT calculations, is a cornerstone for the structural elucidation of molecules. Theoretical calculations of vibrational frequencies for this compound and its parent compound, 2(3H)-benzothiazolone, have been performed to assign the bands observed in experimental FT-IR and FT-Raman spectra. ijariie.comresearchgate.net These calculations are typically carried out using the B3LYP method with basis sets such as 6-311+G(d,p). researchgate.net

For 2(3H)-benzothiazolone, the calculated vibrational wavenumbers show good agreement with experimental data, although they are often scaled to correct for anharmonicity. researchgate.net The C-H in-plane bending vibrations for 2(3H)-benzothiazolone are observed in the range of 1585–1042 cm⁻¹. ijariie.com The dominant C-C squeezing modes are computed to be at 1570, 1540, 1429, 1385, 1294, and 1249 cm⁻¹. ijariie.com The addition of a methyl group in this compound would introduce new vibrational modes associated with the methyl group, such as stretching and bending vibrations, which are also predictable through DFT calculations.

Table 2: Selected Calculated Vibrational Wavenumbers for 2(3H)-Benzothiazolone (Note: This data is for the parent compound and serves as a reference.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C-C Squeezing | 1570 |

| C-C Squeezing | 1540 |

| C-C Squeezing | 1429 |

| C-H In-plane Bending | 1221 |

| C-H In-plane Bending | 1097 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited. mdpi.com

DFT calculations have been used to determine the HOMO-LUMO energies and the energy gap for a series of benzothiazole derivatives. mdpi.comresearchgate.net These studies have shown that the nature of the substituent on the benzothiazole ring significantly influences the HOMO-LUMO gap. researchgate.net For instance, electron-withdrawing groups tend to decrease the energy gap, thereby increasing the reactivity of the compound. researchgate.net While a specific HOMO-LUMO energy gap value for this compound is not explicitly provided in the search results, it is expected to be in a similar range to other benzothiazole derivatives, which typically fall between 4.46 and 4.73 eV. mdpi.com

Table 3: Representative HOMO-LUMO Energy Gaps for Benzothiazole Derivatives (Note: This table is illustrative and shows the range of values for related compounds.)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 | -6.25 | -1.52 | 4.73 |

| Benzothiazole Derivative 2 | -6.50 | -1.90 | 4.60 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. mdpi.com In an MEP map, different colors represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules. researchgate.net It provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π* or π → π*). scirp.org

Studies on 2(3H)-benzothiazolone have shown that TD-DFT calculations, often performed with the B3LYP functional, can accurately reproduce experimental UV-Vis spectra. researchgate.netresearchgate.net The calculations for the parent compound and its anion have been used to characterize their structures and optical properties. researchgate.net The electronic transitions in benzothiazole derivatives are typically dominated by HOMO to LUMO excitations. scirp.org The calculated absorption wavelengths and oscillator strengths for related compounds provide a good indication of what to expect for this compound.

Table 4: Representative Calculated Absorption Spectra Data for a Benzothiazole Derivative (Note: This table is illustrative and based on data for a related compound.)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 310 | 0.15 | HOMO-1 → LUMO |

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock ab initio method that includes electron correlation effects, offering a higher level of theory compared to standard DFT for certain applications. While MP2 calculations are computationally more demanding, they can provide more accurate results for properties sensitive to electron correlation.

A study on the hydrogen-bonded dimer of 2(3H)-benzothiazolone employed both MP2 and DFT methods to investigate the effects of molecular association through N-H---O hydrogen bonding. researchgate.net The use of MP2, with a basis set like 6-311+G(d,p) and counterpoise correction for basis set superposition error, allows for a detailed analysis of the hydrogen bond, including topological parameters at the bond critical points. researchgate.net Although no specific MP2 calculations for the monomer or dimer of this compound were found in the search results, the study on its parent compound highlights the utility of this method in understanding intermolecular interactions in this class of compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which are crucial for understanding its stability. smolecule.comresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the energetic significance of these delocalizations. scirp.org

While specific NBO data for this compound is not extensively detailed in the literature, a comprehensive study on its close analogue, 3-methylbenzothiazole-2-thione (3MBT2T), offers valuable insights into the types of interactions that stabilize this heterocyclic system. nih.gov The analysis reveals significant charge delocalization contributing to the molecule's stability. nih.gov

The most significant interactions are the hyperconjugative effects, which are evaluated using second-order perturbation theory. scirp.org The stabilization energy E(2) associated with electron delocalization from a donor NBO to an acceptor NBO is a key indicator of the interaction's importance. nih.gov In the case of the thione analogue, major stabilizing contributions arise from the delocalization of π-electrons of the benzene (B151609) ring and lone pairs of the heteroatoms (Nitrogen and Sulfur) into antibonding orbitals. nih.gov

Key findings from the NBO analysis of the related 3-methylbenzothiazole-2-thione highlight the following interactions:

π → π* Interactions: Significant delocalization occurs from the π orbitals of the C-C bonds in the benzene ring to the antibonding π* orbitals of adjacent C-C bonds, which is characteristic of aromatic systems. nih.gov

Lone Pair Delocalization: The lone pair electrons on the sulfur and nitrogen atoms participate in strong hyperconjugative interactions. For instance, the delocalization of a sulfur lone pair (LP) into the π* orbital of the C=S bond and the nitrogen lone pair into the σ* orbitals of adjacent C-S and C-C bonds contribute significantly to the molecular stability. nih.gov

The table below, based on data for the thione analogue 3MBT2T, illustrates the key donor-acceptor interactions and their corresponding stabilization energies.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C5-C6) | π(C7-C8) | 20.57 |

| π(C7-C8) | π(C9-C10) | 21.87 |

| LP (1) S1 | σ(C2-N3) | 5.33 |

| LP (1) N3 | π(C2-S1) | 39.29 |

| LP (1) N3 | π*(C7-C8) | 31.43 |

Data derived from a computational study on the thione analogue, 3-methylbenzothiazole-2-thione. nih.gov

Tautomerism Studies and Energetics

Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. scienceinfo.com For this compound, a potential equilibrium exists between the amide (keto) form and its enol tautomer, 2-hydroxy-3-methylbenzothiazole.

In most simple carbonyl compounds, the keto form is significantly more stable and thus predominates at equilibrium. libretexts.org This preference is primarily due to the greater thermodynamic stability of a carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). libretexts.org

While direct experimental or computational data on the energetic difference between the tautomers of this compound is scarce, studies on analogous heterocyclic systems provide a clear indication of the equilibrium's position.

A computational study on 2-benzoxazolinone (B145934) (BOA), the oxygen analogue of the parent benzothiazolone, found that the amide tautomer is substantially more stable than its enol form by approximately 60 kJ/mol. researchgate.net

Similarly, theoretical and experimental studies on the thione analogue, 3H-1,3-benzothiazole-2-thione, determined that the thione form is more stable than its thiol tautomer by an energy of about 20-28 kJ/mol. researchgate.net

These findings strongly suggest that the amide form of this compound is the overwhelmingly predominant tautomer. The energetic cost of disrupting the stable amide group in favor of the enol form is significant. Therefore, the tautomeric equilibrium lies heavily towards the this compound structure.

| Compound System | More Stable Tautomer | Approx. Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| 2-Benzoxazolinone / 2-Hydroxybenzoxazole | Amide (keto) form | ~60 | researchgate.net |

| 3H-1,3-Benzothiazole-2-thione / 2-Mercaptobenzothiazole | Thione form | 20-28 | researchgate.net |

Based on these precedents, it can be concluded that this compound exists almost exclusively in its amide form under standard conditions due to its superior thermodynamic stability.

Biological and Pharmacological Research Applications

Antimicrobial Activity Studies

Derivatives of 3-methyl-2(3H)-benzothiazolone have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against various pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy

Research has demonstrated that certain derivatives of this compound exhibit notable antibacterial properties. A study involving new urea (B33335) and thiourea (B124793) derivatives at the 6-position of the this compound ring revealed in vitro activity against various bacterial strains. researchgate.net The antibacterial effects of these synthesized compounds were assessed using microdilution methods. researchgate.net

Another investigation into styryl-benzothiazolone analogs highlighted selective antibacterial activity. researchgate.net Specifically, these compounds showed efficacy against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net However, no significant activity was observed against Escherichia coli (Gram-negative) or Staphylococcus aureus (Gram-positive). researchgate.net

Furthermore, the synthesis of 3-methylbenzo[d]thiazol-methylquinolinium derivatives has yielded compounds with demonstrated antibacterial potential. nih.gov The mechanism of action of these derivatives has also been a subject of study. nih.gov The antimicrobial properties of benzothiazole (B30560) derivatives, in general, have been recognized, with research indicating their effectiveness against a range of bacterial infections. ontosight.ai

| Derivative Class | Tested Organisms | Observed Efficacy | Reference |

|---|---|---|---|

| 6-substituted-urea/-thiourea derivatives | Various bacteria | In vitro activity observed | researchgate.net |

| Styryl-benzothiazolone analogs | Klebsiella pneumoniae, Pseudomonas aeruginosa | Selective activity observed | researchgate.net |

| Styryl-benzothiazolone analogs | Escherichia coli, Staphylococcus aureus | No activity detected | researchgate.net |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | Various bacteria | Antibacterial potential demonstrated | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been a significant area of research. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, a series of new imidazole (B134444) derivatives containing a 2(3H)-benzothiazolone ring were synthesized and tested in vitro against Candida albicans, Candida parapsilosis, and Candida krusei. wiley.com

Similarly, the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones has yielded compounds with antifungal properties. mdpi.com Research on 6-substituted-urea/-thiourea derivatives of this compound also included in vitro evaluation of their antifungal activity using microdilution and microplate methods. researchgate.net

Furthermore, some chalcone (B49325) derivatives of 2(3H)-benzothiazolone have been synthesized and evaluated for their antifungal potential against Fusarium graminearum, Fusarium oxysporum, and Aspergillus niger. researchgate.net Benzothiazole derivatives, in a broader context, are recognized for their effectiveness against a range of fungal infections. ontosight.ai

Antimycobacterial Activity

In addition to antibacterial and antifungal properties, derivatives of this compound have been investigated for their activity against mycobacteria, the causative agents of diseases like tuberculosis. A study on 6-substituted-urea/-thiourea derivatives of this compound included the in vitro evaluation of their antimycobacterial activity. researchgate.net The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred research into new effective molecules, including those based on the 2(3H)-benzothiazolone ring system.

Mechanism of Antimicrobial Action

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research into the antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives has also included studies on their mechanism of action. nih.gov For some benzothiazole derivatives, the antimicrobial action is thought to be similar to that of cationic surfactants. nih.gov

Anticancer and Cytotoxic Activity Research

The potential of this compound derivatives as anticancer agents has been extensively explored. These compounds have shown cytotoxic effects against various cancer cell lines and have been investigated for their ability to interfere with processes crucial for tumor growth, such as vasculogenesis.

Inhibition of Vasculogenesis and Disruption of Existing Vasculature

A significant area of research has focused on the anti-angiogenic properties of this compound derivatives. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

One notable study focused on a series of styryl-2(3H)-benzothiazolone analogs of combretastatin-A4 (CA-4). nih.govresearchgate.net Among these, the compound (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) demonstrated the most potent cytotoxic activity against EA.hy926 endothelial cells, with an IC50 value of 0.13 ± 0.01 µM. nih.govresearchgate.net This compound was found to not only inhibit vasculogenesis but also to disrupt pre-existing vasculature. nih.govresearchgate.net Further investigation revealed that 26Z acts as a microtubule-modulating agent, interfering with endothelial cell invasion, migration, and proliferation. nih.govresearchgate.net

The cytotoxic activities of these styryl-2(3H)-benzothiazolone analogs were tested against a panel of cancer cell lines, including A549 (lung), HT-29 (colon), and MCF-7 (breast). nih.govresearchgate.net The research indicated that these compounds exhibit anti-proliferative activity, with some showing effectiveness in combretastatin-A4 resistant cells. researchgate.net For instance, compound 26Z showed potent activity against HT-29 cells with an IC50 of 0.008 ± 0.001 µM. researchgate.net

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| EA.hy926 | Endothelial | 0.13 ± 0.01 | nih.govresearchgate.net |

| HT-29 | Colon Cancer | 0.008 ± 0.001 | researchgate.net |

| MDA-MB-231 | Breast Cancer | 1.35 ± 0.42 | researchgate.net |

| MCF-7 | Breast Cancer | 2.42 ± 0.48 | researchgate.net |

Microtubule Modulation and Tubulin Binding

Certain analogs of this compound have been identified as potent microtubule-modulating agents. researchgate.netnih.govnih.gov A notable example is (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, referred to as 26Z, which has been shown to inhibit tubulin polymerization. researchgate.net Microtubules are essential components of the cellular cytoskeleton, playing a crucial role in cell division, structure, and transport. By disrupting the dynamics of microtubule assembly, these compounds can interfere with these vital cellular functions. researchgate.net The mechanism of action for some of these analogs involves binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin into microtubules. researchgate.netencyclopedia.pub This disruption of the microtubule network is a key factor in the anti-cancer properties of these compounds. researchgate.net

Cell Cycle Arrest (e.g., G2/M arrest)

A direct consequence of microtubule disruption by this compound derivatives is the arrest of the cell cycle, predominantly at the G2/M phase. researchgate.netnih.govnih.gov The G2/M phase is the stage of the cell cycle where the cell prepares for and undergoes mitosis (cell division). Treatment of cancer cells with compounds like 26Z leads to a significant accumulation of cells in this phase. nih.gov For instance, in EA.hy926 endothelial cells, treatment with 26Z caused a time-dependent increase in the G2/M population, reaching a maximum of approximately 78% after 24 hours. nih.gov This G2/M arrest prevents the cancer cells from dividing and proliferating. researchgate.net This effect is a hallmark of many tubulin-binding agents and is a primary mechanism of their anti-cancer activity. researchgate.net

Induction of Mitotic Spindle Multipolarity

In addition to causing cell cycle arrest, certain this compound analogs can induce abnormalities in the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. researchgate.netnih.govnih.gov Specifically, treatment with compound 26Z has been observed to cause mitotic spindle multipolarity. researchgate.netnih.govnih.gov This means that instead of the normal bipolar spindle, the cell forms multiple spindle poles, leading to improper chromosome segregation. It is suggested that this multipolarity may arise from drug-induced centrosome amplification, which could ultimately contribute to cell death. researchgate.netnih.govnih.gov

Aberrant Cytokinesis and Aneuploidy Induction

The disruption of the mitotic spindle by this compound derivatives can also lead to errors in cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. researchgate.netnih.govnih.gov Some cells treated with compound 26Z have been shown to undergo aberrant cytokinesis. researchgate.netnih.govnih.gov This flawed cell division process can result in aneuploidy, a condition where the daughter cells have an abnormal number of chromosomes. The induction of aneuploidy is another factor that may contribute to the drug-induced cell death observed with these compounds. researchgate.netnih.govnih.gov

Caspase Signal-Transduction Pathway Activation

To understand the mechanism of cell death initiated by these compounds, researchers have investigated the activation of caspase signal-transduction pathways. nih.gov Caspases are a family of protease enzymes that play a central role in programmed cell death (apoptosis). Studies on compound 26Z have shown that it activates effector caspase-3, a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net Furthermore, the activation of initiator caspases, including caspase-8 and caspase-9, has also been observed in cells treated with 26Z, indicating that the compound triggers apoptosis through both the extrinsic and intrinsic pathways. researchgate.net

Cytotoxic Effects in Various Cell Lines

Derivatives of this compound have demonstrated cytotoxic (cell-killing) effects across a range of human cancer cell lines. researchgate.netnih.govnih.gov The potency of these compounds, often measured by their IC50 value (the concentration required to inhibit the growth of 50% of cells), varies depending on the specific analog and the cell line being tested.

For example, the compound (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) has shown significant cytotoxicity in several cell lines. researchgate.netnih.govnih.gov

Table 1: Cytotoxic Activity of Compound 26Z in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| EA.hy926 | Endothelial | 0.13 ± 0.01 researchgate.netnih.govnih.gov |

| HT-29 | Colorectal Adenocarcinoma | 0.008 ± 0.001 nih.govnih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.35 ± 0.42 nih.govnih.gov |

| MCF-7 | Breast Cancer | 2.42 ± 0.48 nih.govnih.gov |

This table is interactive. You can sort and filter the data.

It is noteworthy that in some cell lines, such as A549, compound 26Z exhibited a cytostatic effect (inhibiting cell growth without necessarily killing the cells) rather than a cytotoxic one. nih.gov In contrast, it showed potent cytotoxicity against colorectal adenocarcinoma (HT-29) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.govnih.gov

Structure-Cytotoxicity Relationships

The cytotoxic activity of this compound derivatives is highly dependent on their chemical structure. researchgate.netnih.govnih.gov Research into a series of styryl-2(3H)-benzothiazolone analogs has provided insights into the structure-activity relationships governing their cytotoxicity. researchgate.net Among a series of 26 newly synthesized analogs, the (Z)-isomer of 3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) was identified as the most potent cytotoxic agent against EA.hy926 cells. researchgate.netnih.govnih.gov

The presence and position of substituents on the styryl and benzothiazolone rings play a crucial role in determining the biological activity. The trimethoxyphenyl group, a key feature of Combretastatin (B1194345) A-4, appears to be important for the potent activity of analogs like 26Z. researchgate.net The cis (Z) configuration of the styryl double bond is also often associated with higher cytotoxicity compared to the trans (E) isomer. researchgate.net These structure-activity relationship studies are vital for the rational design and optimization of new, more effective anti-cancer agents based on the this compound scaffold.

Enzyme Inhibition Studies

The investigation of this compound derivatives as enzyme inhibitors has yielded promising results, targeting enzymes implicated in both bacterial infections and neurodegenerative diseases.

Inhibition of Bacterial Enzymes

Derivatives of benzothiazole have been identified as potent inhibitors of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, making them excellent targets for the development of new antibacterial agents. nih.gov

Research has led to the development of benzothiazole inhibitors that exhibit dual, low nanomolar inhibition of both DNA gyrase and topoisomerase IV. nih.gov These compounds have demonstrated excellent broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.gov For instance, certain derivatives have shown minimal inhibitory concentrations (MICs) below 0.25 μg/mL against various strains of Staphylococcus aureus (including MRSA and VISA), Enterococcus faecalis, and Enterococcus faecium. nih.gov

The mechanism of these inhibitors involves blocking the ATPase function of Gyrase B (GyrB) and Topoisomerase IV (ParE), which is distinct from the action of fluoroquinolones that target the GyrA subunit. nih.gov This different mode of action is significant in the context of rising antibiotic resistance.

Table 1: Antibacterial Activity of Benzothiazole Derivatives Against Selected Bacterial Strains

| Compound/Derivative Type | Target Enzymes | Tested Strains | Potency (MIC) |

|---|---|---|---|

| Substituted Morpholine Benzothiazoles | DNA Gyrase (GyrB), Topoisomerase IV (ParE) | S. aureus, MRSA, VISA, E. faecalis, E. faecium | <0.25 µg/mL (majority <0.03125 µg/mL) |

This table is based on data presented in the research article. nih.gov

Cholinesterase Enzyme Inhibition

Derivatives of 2(3H)-benzothiazolone have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comresearchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. mdpi.comnih.gov

In one study, thirteen synthesized benzothiazolone derivatives were evaluated, with most showing a higher inhibitory activity against BChE than AChE. mdpi.com Compound M13 was identified as the most potent BChE inhibitor with an IC₅₀ value of 1.21 µM, and it also displayed effective AChE inhibition (IC₅₀ = 5.03 µM). mdpi.com Kinetic studies revealed that M13 acts as a reversible and noncompetitive inhibitor of BChE. mdpi.comresearchgate.net Another compound, M2 , showed the highest selectivity for BChE over AChE. mdpi.com

Another research effort focused on dual inhibitors of AChE and monoamine oxidase B (MAO-B), another important target in neurodegenerative diseases. nih.govrsc.org A series of new benzothiazole derivatives were designed, and several compounds exhibited significant inhibitory activity against both enzymes. nih.govrsc.org Notably, compound 4f emerged as a potent dual inhibitor with IC₅₀ values of 23.4 nM for AChE and 40.3 nM for MAO-B. nih.govrsc.org

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazolone Derivatives

| Compound | Target Enzyme | IC₅₀ Value (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| M13 | BChE | 1.21 | 4.16 |

| AChE | 5.03 | ||

| M2 | BChE | 1.38 | 28.99 |

| 4f | AChE | 0.0234 | - |

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic potential of 2(3H)-benzothiazolone derivatives has been a significant area of investigation. turkjps.orgresearchgate.net These compounds have shown promise in preclinical models of inflammation and pain.

In one study, two series of benzoxazolone and benzothiazolone dimers were developed and evaluated for their in vitro anti-inflammatory activity by measuring the inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), both of which are key players in the inflammatory cascade. nih.gov Several compounds exhibited potent inhibition of both targets, with five compounds showing IC₅₀ values of 1 µM or less. nih.gov Subsequent in vivo testing of selected compounds (3j , 5t , and 8b ) confirmed significant anti-inflammatory and analgesic effects, comparable to the standard drugs indomethacin (B1671933) and ketorolac. nih.gov

Another study synthesized twelve new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties. nih.gov In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, compounds 17c and 17i demonstrated substantial anti-inflammatory activity, inhibiting edema by 80% and 78% respectively after 3 hours. nih.gov These compounds also showed potent analgesic activity, with effectiveness comparable to the reference drug celecoxib. nih.gov

Furthermore, research on fluoroquinolones combined with a benzothiazole moiety revealed significant analgesic properties in an abdominal writhing test. tandfonline.com Several of these hybrid compounds showed potent activity, with one derivative achieving 55.19% inhibition of writhing, compared to 67.23% for the standard drug diclofenac (B195802) sodium. tandfonline.com

Antioxidant Activity Investigations

Several studies have explored the antioxidant properties of 2(3H)-benzothiazolone derivatives, highlighting their potential to combat oxidative stress, which is implicated in numerous diseases. ontosight.ai The core benzothiazolone structure itself is recognized for its antioxidant capabilities, often attributed to its ability to act as a radical scavenger. ucl.ac.be

Research into chalcone derivatives of 2(3H)-benzoxazolones, a closely related structure, demonstrated their ability to prevent the copper-induced oxidation of human low-density lipoprotein (LDL). ucl.ac.be One compound, in particular, was found to be ten times more active than the reference antioxidant drug, Probucol. ucl.ac.be

In another investigation, various benzoxazolone and benzothiazolone derivatives were synthesized and tested for their antioxidant activity alongside their cholinesterase inhibitory effects. researchgate.net This dual-activity approach is particularly relevant for complex diseases like Alzheimer's, where both oxidative stress and cholinergic deficits play a role. researchgate.net The antioxidant properties of these compounds were evaluated, further establishing the potential of the benzothiazolone scaffold in developing multifunctional therapeutic agents. researchgate.net

Antiviral Activity

The benzothiazole nucleus is a key pharmacophore that has been incorporated into compounds exhibiting significant antiviral activity against a range of viruses. mdpi.com Research has demonstrated the efficacy of these derivatives against both DNA and RNA viruses. turkjps.orgnih.gov

In one study, newly synthesized (3-benzo[d]thiazol-2-yl)-2-pyridone derivatives were tested in vitro against several viruses. nih.govacs.org The evaluation included DNA viruses like herpes simplex virus type 1 (HSV-1) and adenovirus type 7 (HAdV7), and RNA viruses such as coxsackievirus B4 (CBV4) and hepatitis A virus (HAV). nih.govacs.org

Another study focused on hydrazone derivatives of (5-chloro-2(3H)-benzothiazolinone-3-yl) aceto/propanohydrazide. turkjps.org All the synthesized compounds showed activity against the DNA virus HSV-1, with active concentrations ranging from 4-64 µg/ml. turkjps.org Notably, compounds 5a, 5e, 5h, and 5j were particularly active against the tested DNA viruses, with effective concentrations in the 2-16 µg/ml range. turkjps.org Only one compound, 5d , showed activity against the RNA virus PI-3. turkjps.org

Antidiabetic Activity

Benzothiazole derivatives have been investigated for their potential as antidiabetic agents, showing promising results in preclinical studies. scispace.comresearchgate.netresearchgate.net For instance, the drug zopolrestat, which features a benzothiazole structure, has been used in the context of diabetes treatment. researchgate.net

A novel series of benzothiazole derivatives were synthesized and evaluated for their in vivo hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.net When compared to the well-known antidiabetic drug glibenclamide, all the synthesized compounds showed effectiveness. researchgate.net Compound 3d , in particular, demonstrated the most prominent activity at a dose of 100 mg/kg. researchgate.net

In a separate study using an alloxan-induced diabetic rat model, another series of newly synthesized benzothiazole derivatives also showed significant glucose-lowering effects. researchgate.net Among these, compound 7d was found to exert the maximum effect at a dose of 350 mg/kg. researchgate.net These findings suggest that the benzothiazole core is a valuable scaffold for the development of new and safe antidiabetic drugs. researchgate.net

Neuroprotective and Central Nervous System (CNS) Activity

Derivatives of this compound have demonstrated a range of activities within the central nervous system, showing promise in models of neurodegenerative diseases and seizure disorders.

In the context of Alzheimer's disease (AD), research has focused on developing multifunctional agents from benzothiazolone cores. researchgate.netresearchgate.net Studies have synthesized and evaluated derivatives for their ability to inhibit cholinesterase enzymes, a key target in AD therapy. researchgate.netmdpi.com For instance, certain benzothiazolone derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov One study identified a ketone derivative with a benzothiazolone core as a promising multifunctional agent against AD, exhibiting significant AChE inhibitory activity. researchgate.net Another derivative was noted for its potent BChE inhibition. mdpi.com Molecular docking studies have further elucidated the binding interactions of these compounds with cholinesterase enzymes, highlighting the role of the benzothiazolone group in these interactions. researchgate.netmdpi.com The development of these multitarget-directed ligands aims to address the complex pathology of AD by simultaneously targeting different aspects of the disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzothiazolone Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 14b | eeAChE | 0.34 | researchgate.net |

| 14b | huAChE | 0.46 | researchgate.net |

| 11c | eqBChE | 2.98 | researchgate.net |

| 11c | huBChE | 2.56 | researchgate.net |

| M13 | BChE | 1.21 | mdpi.com |

| M2 | BChE | 1.38 | mdpi.com |

| 3s | AChE | 6.7 | nih.gov |

IC50 represents the concentration of the compound required to inhibit 50% of the enzyme activity. eeAChE: electric eel acetylcholinesterase, huAChE: human acetylcholinesterase, eqBChE: equine butyrylcholinesterase, huBChE: human butyrylcholinesterase.

Huntington's disease (HD) is a progressive neurodegenerative disorder with no current cure. google.com Research into novel therapeutic strategies has included the investigation of benzothiazole derivatives. google.comgoogle.com Some substituted benzothiazole compounds are being explored for their potential to treat or ameliorate HD. google.com The rationale for this research lies in the need to identify small molecule compounds that can target the underlying causes of the disease, such as the aggregation of the mutant huntingtin protein. google.commdpi.com One benzothiazole derivative, PGL-135, has shown therapeutic effects in animal and cell models of HD by reducing polyglutamine aggregation. researchgate.net

The potential of benzothiazole derivatives in the treatment of Parkinson's disease (PD) is another active area of research. nih.gov Studies have focused on designing multifunctional agents that can, for example, inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the progression of PD. tandfonline.com A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were synthesized and evaluated, with one compound demonstrating potent and selective MAO-B inhibitory activity. tandfonline.com This particular derivative was found to have a competitive and reversible inhibitory mode. tandfonline.com Such compounds are considered promising candidates for further development as anti-PD agents. tandfonline.com

A significant body of research has been dedicated to the anticonvulsant properties of 2(3H)-benzothiazolone derivatives. mdpi.comnih.gov These compounds have been synthesized and evaluated in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests. nih.gov Several derivatives have shown significant anticonvulsant activity. nih.govresearchgate.net For example, specific derivatives have exhibited high protective indices, comparable to established antiepileptic drugs like phenobarbital (B1680315) and valproate. mdpi.com In vitro receptor binding studies have suggested that some of these active compounds bind to sigma 1 receptors, which may contribute to their anticonvulsant effects. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzo[d]thiazol-2(3H)-one Derivatives in the MES Test

| Compound ID | ED50 (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|

| 3n | 46.1 | 6.34 | mdpi.com |

| 3q | 64.3 | 4.11 | mdpi.com |

| 43 | 8.7 | N/A | nih.gov |

ED50 is the median effective dose required to produce an anticonvulsant effect in 50% of the animals. The Protective Index (PI = TD50/ED50) is a measure of the margin of safety.

The affinity of benzothiazolone derivatives for serotonin (B10506) receptors, particularly the 5-HT7 receptor, has been investigated. researchgate.net The 5-HT7 receptor is implicated in various central nervous system disorders, making its ligands potential therapeutic agents. researchgate.netnih.gov Research has shown that some arylpiperazinyl-alkyl benzothiazolone derivatives exhibit specific binding to 5-HT7 receptors. researchgate.net The structural similarities between 5-HT1A and 5-HT7 receptors have led to the development of ligands with cross-reactivity, and benzothiazolone derivatives have shown high selectivity and affinity for these receptors. acs.org

Anticonvulsant Activity

Plant Growth Regulating Properties

Beyond pharmacology, benzothiazole derivatives have been explored for their effects on plant growth. mdpi.comagriculturejournals.cz Studies have shown that certain 3-alkoxycarbonylmethyl-2-benzothiazolones can stimulate plant growth. mdpi.com For example, tests on wheat have demonstrated that bromo derivatives of these compounds can manifest significant stimulating activity compared to a control. mdpi.com The plant growth regulating activity of these compounds is concentration-dependent, with some derivatives acting as growth retardants at higher concentrations. agriculturejournals.cz These findings suggest that benzothiazole derivatives could be developed as substances with auxin-like growth-promoting activity. agriculturejournals.cz

Immunomodulatory Activity

Derivatives of the benzothiazole scaffold have been identified as possessing noteworthy immunomodulatory properties. Research has shown that certain analogs can influence immune responses by targeting specific cellular and molecular pathways. A study evaluating a range of benzothiazole analogs revealed that several compounds exhibited potent inhibitory effects on the proliferation of phytohaemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs). nih.gov

Key findings from this research indicated that specific derivatives of this compound significantly suppressed the production of interleukin-2 (B1167480) (IL-2) in PHA/PMA-stimulated PBMCs. nih.gov IL-2 is a critical cytokine for T-cell proliferation, and its inhibition suggests a potential mechanism for immunosuppression. Furthermore, some of these compounds were found to inhibit the production of reactive oxygen species (ROS) in phagocytes and lipopolysaccharide (LPS)-induced nitrite (B80452) production in murine macrophage cell lines. nih.gov

The immunomodulatory effects also extended to the regulation of other cytokines. Certain derivatives demonstrated a significant suppressive activity on the Th-2 cytokine, interleukin-4 (IL-4). nih.gov The differential inhibition of IL-2 and IL-4 by various derivatives suggests that these compounds could be tailored to target specific arms of the immune response, indicating potential applications in the management of autoimmune diseases and other immune system disorders. nih.govmdpi.com For instance, one compound showed selective inhibition of IL-2 and T-cell proliferation, while another interfered with both T-cell proliferation and IL-4 generation. nih.gov A non-selective inhibition of both IL-2 and IL-4 was also observed with some derivatives, pointing towards a broader interference with the humoral immune response. nih.gov

Table 1: Immunomodulatory Activity of Selected this compound Derivatives

| Derivative/Compound | Activity | Target/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole Analog (Compound 4) | Inhibitory | PHA-activated PBMCs, IL-2 Production | Potent inhibitory activity on T-cell proliferation; Selective inhibitor of IL-2. | nih.gov |

| Benzothiazole Analog (Compound 8) | Inhibitory | PHA-activated PBMCs, ROS Production, Nitrite Production, IL-2 & IL-4 Production | Potent and non-selective inhibitor of both IL-2 and IL-4. Significantly suppressed ROS and nitrite production. | nih.gov |

| Benzothiazole Analog (Compound 12) | Inhibitory | PHA-activated PBMCs, IL-4 Production | Displayed interference with T-cell proliferation and IL-4 generation. | nih.gov |

Antiparasitic Activity

The benzothiazole nucleus is a recurring motif in compounds investigated for their antiparasitic properties. While direct studies on this compound are not prominent, its derivatives have been synthesized and evaluated against various parasites, including those responsible for malaria and leishmaniasis.

Research into 2-substituted 6-nitro- and 6-amino-benzothiazoles has revealed promising antimalarial activity. cambridge.org In vitro studies against Plasmodium falciparum strains demonstrated that the antiparasitic potential of these compounds is highly dependent on the nature of the substitution at the 2-position of the benzothiazole ring. cambridge.orgchemistryjournal.net Certain derivatives exhibited significant antiproliferative activity against the parasites. cambridge.org